molecular formula C10H5BrClFN2O B13711360 5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13711360
M. Wt: 303.51 g/mol
InChI Key: FBAUTAIUUCQUNI-UHFFFAOYSA-N
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Description

5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-fluorophenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent.

    5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde: Lacks the chlorine substituent.

    5-Bromo-4-(5-chlorophenyl)imidazole-2-carbaldehyde: Lacks the fluorine substituent.

Uniqueness

The presence of all three halogen atoms (bromine, chlorine, and fluorine) in 5-Bromo-4-(5-chloro-2-fluorophenyl)imidazole-2-carbaldehyde imparts unique chemical properties, such as increased reactivity and binding affinity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5BrClFN2O

Molecular Weight

303.51 g/mol

IUPAC Name

5-bromo-4-(5-chloro-2-fluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-3-5(12)1-2-7(6)13/h1-4H,(H,14,15)

InChI Key

FBAUTAIUUCQUNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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